3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride
Description
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS: 5407-04-5) is a quaternary ammonium salt with the molecular formula C₅H₁₃Cl₂N and a molecular weight of 158.07 g/mol. Its structure consists of a three-carbon chain with a terminal chlorine atom, a central phenyl group, and a dimethylamine moiety protonated as a hydrochloride salt. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals such as imipramine hydrochloride (a tricyclic antidepressant) and phenothiazine derivatives . Its crystalline structure exhibits a gauche conformation, with a C-Cl bond length of 1.781 Å and a gauche torsion angle of 68.6°, stabilized by hyperconjugative interactions between the C-Cl σ* orbital and adjacent C-H bonds .
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOLGFVUPJVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507540 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79130-51-1, 1011-59-2 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1011-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
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Solvent System : Anhydrous ethanol or tetrahydrofuran (THF) facilitates solubility and reactivity.
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Temperature : Reflux at 78°C (ethanol) or 66°C (THF) for 12–24 hours.
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Molar Ratio : A 1:2 stoichiometric ratio of 3-chloro-3-phenylpropyl chloride to dimethylamine ensures complete substitution.
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl byproducts.
Mechanistic Pathway :
The reaction proceeds via an S_N2 mechanism , with inversion of configuration at the chiral carbon.
Purification and Yield
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Crude Product : Filtered to remove inorganic salts.
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Recrystallization : Dissolved in hot ethanol/water (4:1 v/v) and cooled to −20°C, yielding white crystals (purity ≥98% by HPLC).
Mannich Reaction-Based Synthesis
The Mannich reaction constructs the carbon-nitrogen bond between a phenyl-substituted ketone, dimethylamine, and formaldehyde derivatives.
Protocol
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Reactants :
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Ketone : 3-Phenylpropan-2-one (1.0 equiv).
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Amine : Dimethylamine hydrochloride (1.2 equiv).
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Formaldehyde Source : Paraformaldehyde (1.5 equiv).
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Solvent : Refluxing ethanol (48 hours).
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Chlorination : Post-reaction treatment with thionyl chloride (SOCl₂) introduces the chloro group.
Key Intermediate :
Optimization Insights
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Catalyst : 10 mol% acetic acid accelerates iminium ion formation.
Reductive Amination of 3-Chloro-3-Phenylpropanal
This two-step approach combines carbonyl chemistry with amine synthesis:
Step 1: Aldehyde Synthesis
3-Phenylpropanal is chlorinated at the β-position using N-chlorosuccinimide (NCS) in CCl₄:
Step 2: Reductive Amination
The chlorinated aldehyde reacts with dimethylamine under hydrogenation (H₂, 50 psi) using Raney Ni catalyst:
Yield : 70–75% after hydrochloride salt formation.
Industrial-Scale Continuous Flow Synthesis
To enhance throughput and safety, pharmaceutical manufacturers adopt continuous flow reactors:
Process Parameters
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Reactor Type : Tubular reactor with static mixers.
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Residence Time : 8–10 minutes at 120°C.
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Feed Streams :
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Stream A : 3-Chloro-3-phenylpropyl chloride in THF.
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Stream B : Dimethylamine in THF (2.5 equiv).
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Quench : In-line HCl scrubber with NaOH solution.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98.5 | High | 220 |
| Mannich Reaction | 64 | 97.8 | Moderate | 310 |
| Reductive Amination | 75 | 99.1 | High | 280 |
| Continuous Flow | 85 | 99.6 | Industrial | 195 |
Key Observations :
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Continuous Flow maximizes efficiency and cost-effectiveness for large-scale production.
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Reductive Amination offers superior yields but requires specialized hydrogenation equipment.
Purification and Quality Control
Recrystallization Protocols
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of phenylpropyl derivatives.
Oxidation: Formation of phenylpropyl ketones or aldehydes.
Reduction: Formation of phenylpropyl amines or alcohols.
Scientific Research Applications
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (hereafter referred to as Compound A ) with analogs differing in alkyl chain length, amine substitution, or aromatic substitution.
Structural and Physicochemical Properties
Key Observations :
- Diethyl vs. Dimethyl Substitution : The diethyl analog lacks a phenyl group and has bulkier amine substituents, reducing its solubility in polar solvents compared to Compound A .
- Methylamine vs.
- Pyrrolidine Derivative : The cyclic amine in this analog introduces rigidity, which may alter binding interactions in biological systems compared to the flexible dimethylamine in Compound A .
Nucleophilic Alkylation
Compound A is extensively used in alkylation reactions to synthesize antidepressants (e.g., imipramine) and phenothiazine-based antipsychotics . Its dimethylamine group enhances nucleophilicity, enabling efficient displacement of the chloride atom. In contrast:
- Diethyl Analogs : Bulkier diethylamine groups slow reaction kinetics due to steric hindrance .
- Methylamine Derivatives : Higher reactivity but lower stability due to reduced steric protection of the amine .
Crystal Packing and Conformation
The gauche conformation of Compound A stabilizes its crystal lattice via head-to-tail supramolecular arrangements in a tetragonal space group (I4) . In contrast, chloropropyl pyrrolidine hydrochloride crystallizes in a monoclinic system (I2/a) with an antiperiplanar C-Cl conformation, leading to different packing efficiencies .
Biological Activity
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique structure, featuring a chloro-substituted phenyl group attached to a propyl chain with a dimethylamine moiety, allows it to interact with various biological targets. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 234.17 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activity by binding to active sites or altering conformational states, which leads to changes in biochemical pathways and cellular processes .
Enzyme Interactions
Studies have shown that this compound interacts with various enzymes, affecting their kinetics and metabolic pathways. It is particularly noted for its potential role in drug metabolism and enzyme inhibition .
Antiproliferative Effects
Recent investigations have highlighted the antiproliferative properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds structurally related to it demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7) . The IC values for these compounds ranged from 10–33 nM, indicating potent activity comparable to known anticancer agents.
Case Studies
- Antitumor Activity : In vitro studies revealed that derivatives of this compound could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing new anticancer therapies.
- Enzyme Modulation : The compound has been shown to modulate the activity of key enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| (3-Chloro-3-phenyl-propyl)-dimethyl-amino | Non-hydrochloride form | Similar enzyme interactions |
| (3-Chloro-3-phenyl-propyl)-methyl-amino | Contains a single methyl group | Reduced activity compared to dimethyl derivative |
| (3-Chloro-3-phenyl-propyl)-ethyl-amino | Contains an ethyl group | Altered pharmacokinetics |
Q & A
Q. What are the recommended methods for synthesizing 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , which involves a methylene-active ketone, dialkylamine hydrochloride, and formaldehyde derivatives. For example, polyformaldehyde in refluxing ethanol facilitates the formation of N,N-dialkylmethyleneammonium chloride intermediates, followed by Michael addition to yield the target amine hydrochloride . Alternative routes may include nucleophilic substitution of 3-chloro-propanamine derivatives with dimethylamine under controlled pH and temperature conditions.
Q. How can researchers purify this compound to achieve ≥98% purity for analytical studies?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s high solubility in water. Column chromatography with silica gel and a gradient eluent (e.g., dichloromethane/methanol) can further resolve impurities. Confirmation of purity should involve HPLC-UV (λmax ~255 nm, analogous to structurally similar compounds) and 1H/13C NMR to verify absence of residual solvents or byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the dimethylamino group (δ ~2.2–2.4 ppm, singlet for N(CH3)2) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl group) .
- Mass Spectrometry (MS) : The molecular ion peak (m/z 158.07) and chlorine isotopic pattern confirm the molecular formula (C5H13Cl2N) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related hydrochlorides (e.g., space group P21/c, Z = 4) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC and TGA-DSC to assess thermal decomposition (reported melting point discrepancies: 139–145°C vs. 187–190°C suggest polymorphic forms or hydrate formation) . Storage in an inert atmosphere at 2–8°C is recommended to prevent hygroscopic degradation .
Q. What mechanistic insights explain contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies may arise from competing pathways, such as Hofmann elimination under basic conditions or incomplete salt formation. Kinetic studies using in situ IR spectroscopy can track intermediate formation (e.g., N,N-dimethylmethyleneammonium chloride). Optimize reaction parameters (e.g., stoichiometric ratios, solvent polarity) to suppress side reactions .
Q. How can researchers design bioassays to evaluate its potential as a neurotransmitter analog?
- Methodological Answer :
- In vitro receptor binding assays : Use radiolabeled ligands (e.g., [3H]acetylcholine) to assess affinity for nicotinic/muscarinic receptors.
- MTT assay : Test cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at concentrations ≤10 μM, referencing protocols for structurally related amines .
- Molecular docking : Model interactions with receptor active sites using software like AutoDock Vina, leveraging the compound’s rigid phenyl group and hydrogen-bonding capacity .
Q. What strategies resolve discrepancies in solubility data across literature sources?
- Methodological Answer : Perform shake-flask solubility tests in physiologically relevant media (e.g., PBS, simulated gastric fluid). Use Hansen solubility parameters to correlate solubility with solvent polarity. Conflicting reports (e.g., water solubility vs. hygroscopicity) may arise from hydrate formation, which can be characterized via XRPD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
